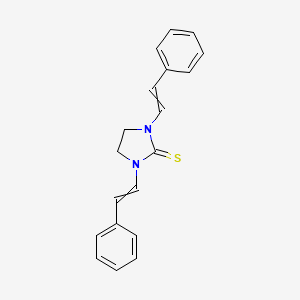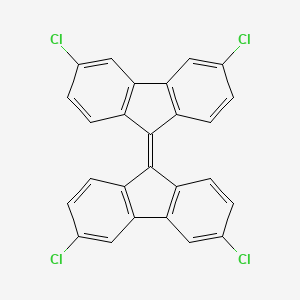
2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde is an organic compound with the molecular formula C12H12O3 It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups at the 2 and 4 positions and a penta-1,3-dien-1-yl group at the 6 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzaldehyde derivative.
Hydroxylation: Introduction of hydroxyl groups at the 2 and 4 positions can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Alkylation: The penta-1,3-dien-1-yl group is introduced through an alkylation reaction, often using a suitable alkyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions, such as esterification or etherification, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products
Oxidation: 2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzoic acid.
Reduction: 2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzyl alcohol.
Substitution: Various esters and ethers depending on the reagents used.
Applications De Recherche Scientifique
2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl groups and the aldehyde moiety play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dihydroxybenzaldehyde: Lacks the penta-1,3-dien-1-yl group, making it less complex.
6-Hydroxy-2,4-dimethoxybenzaldehyde: Contains methoxy groups instead of hydroxyl groups, altering its reactivity and properties.
2,4-Dihydroxy-6-methylbenzaldehyde: Has a methyl group instead of the penta-1,3-dien-1-yl group, affecting its chemical behavior.
Uniqueness
2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde is unique due to the presence of the penta-1,3-dien-1-yl group, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
918639-45-9 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2,4-dihydroxy-6-penta-1,3-dienylbenzaldehyde |
InChI |
InChI=1S/C12H12O3/c1-2-3-4-5-9-6-10(14)7-12(15)11(9)8-13/h2-8,14-15H,1H3 |
Clé InChI |
OCJOUESZDWTZOX-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CC1=C(C(=CC(=C1)O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)

![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
![Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate](/img/structure/B15169252.png)


![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)


![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan](/img/structure/B15169293.png)
![Decanoic acid, 8-[(2-hydroxybenzoyl)amino]-](/img/structure/B15169299.png)


